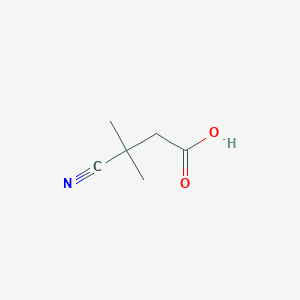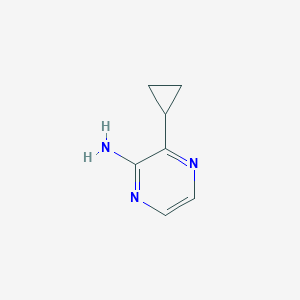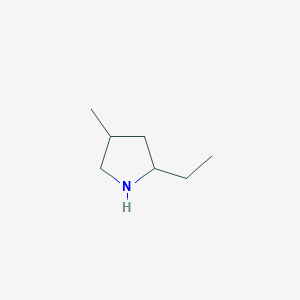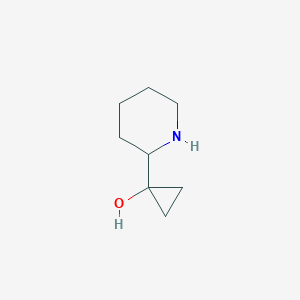![molecular formula C9H19Cl2N3 B1526299 [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride CAS No. 886494-10-6](/img/structure/B1526299.png)
[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride
Übersicht
Beschreibung
“[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride” is a chemical compound with the empirical formula C8H17Cl2N3. It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride” is 226.15 . The SMILES string representation of this compound is CCCCN1C=CN=C1CN.Cl.Cl .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Imidazole derivatives have been extensively studied for their antibacterial properties. They are known to interfere with the synthesis of bacterial cell walls or proteins, leading to the inhibition of bacterial growth. The compound could potentially be synthesized into new antibacterial agents that target resistant strains of bacteria, addressing the growing concern of antibiotic resistance .
Antifungal Treatments
Similar to their antibacterial use, imidazole compounds can also serve as antifungal agents. They can disrupt the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption can lead to increased membrane permeability and ultimately, the death of the fungal cells. Research into new antifungal treatments is crucial as fungal infections become more resistant to existing medications .
Antitumor Activity
Imidazole derivatives have shown promise in the field of oncology. They can act as inhibitors of enzymes that are crucial for cancer cell proliferation. By interfering with these enzymes, imidazole compounds can inhibit the growth of tumors and may be used in the development of new anticancer drugs .
Anti-inflammatory Applications
The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate the activity of enzymes and cytokines involved in the inflammatory response, providing relief from symptoms and potentially halting disease progression .
Antiviral Research
Imidazole compounds have been explored for their antiviral capabilities. They can inhibit viral replication by targeting viral enzymes or interfering with viral DNA synthesis. This makes them valuable in the search for treatments against various viral infections, including those caused by emerging and re-emerging viruses .
Chemotherapeutic Synthons
Imidazole derivatives are important synthons in the synthesis of chemotherapeutic agents. They can be incorporated into molecules that interact with DNA or proteins to induce cytotoxic effects in cancer cells. The development of new chemotherapeutic agents is vital for improving the efficacy and reducing the side effects of cancer treatments .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1-butylimidazol-2-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-3-4-6-12-7-5-11-9(12)8-10-2;;/h5,7,10H,3-4,6,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBRMAXXMQIJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1526233.png)




